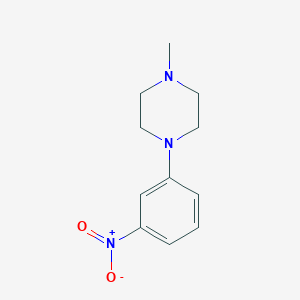

1-Methyl-4-(3-nitrophenyl)piperazine

Overview

Description

1-Methyl-4-(3-nitrophenyl)piperazine is a chemical compound used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for the treatment of non-small-cell lung cancer . It is also used in the preparation of disubstituted pyrimidine compounds as EGFR or/and ALK inhibitors useful in the treatment of diseases .

Molecular Structure Analysis

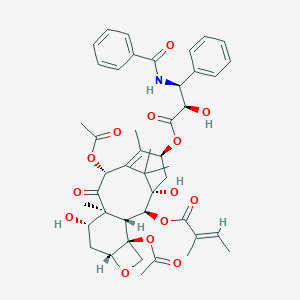

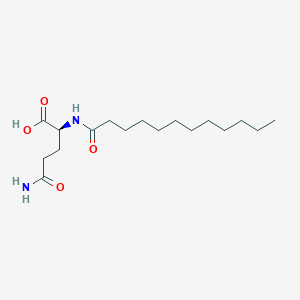

The molecular formula of 1-Methyl-4-(3-nitrophenyl)piperazine is C11H15N3O2 . Its InChI code is 1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-(3-nitrophenyl)piperazine include a molecular weight of 221.26 . The compound is solid in physical form .Scientific Research Applications

Synthesis of Anticancer Drugs

This compound has been used as an intermediate in the synthesis of anticancer drugs . Anticancer drugs are medications that control or kill neoplastic cells; used in chemotherapy.

Transcriptase Inhibitors

It’s also an important reagent for the synthesis of transcriptase inhibitors . Transcriptase inhibitors are a type of antiviral drug that is used to treat HIV and hepatitis B.

Antifungal Reagents

“1-Methyl-4-(3-nitrophenyl)piperazine” is used in the synthesis of antifungal reagents . These reagents are used to treat fungal infections.

Potassium Channel Openers

This compound shows considerable biomolecular current-voltage rectification characteristics, making it a key reagent for potassium channel openers . Potassium channel openers are drugs that induce the opening of potassium channels, leading to an efflux of potassium ions from the cell.

Synthesis of Piperazine Containing Hydrazone Derivatives

“1-Methyl-4-(3-nitrophenyl)piperazine” was the starting material in the synthesis and biological evaluation of piperazine containing hydrazone derivatives . These derivatives have potential applications in medicinal chemistry due to their wide range of biological activities.

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.

Pharmacokinetics

Its impact on bioavailability, therefore, remains unclear. The compound’s physical properties, such as its melting point (595-625ºC), boiling point (3519ºC at 760mmHg), and density (1198g/cm3), may influence its pharmacokinetic profile .

Safety and Hazards

1-Methyl-4-(3-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name |

1-methyl-4-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRKKCDXJIXWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478671 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-nitrophenyl)piperazine | |

CAS RN |

148546-97-8 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

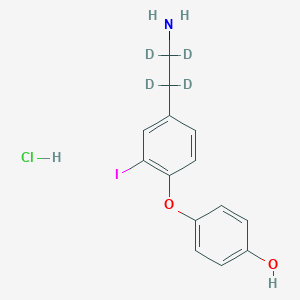

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

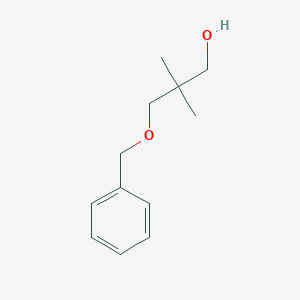

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

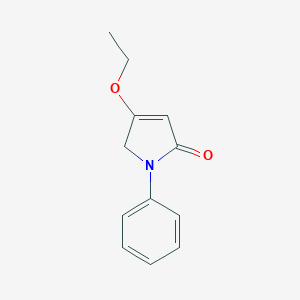

![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)